1-Ethyl-3,3,5-trimethylcyclohexan-1-amine
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Overview
Description
1-Ethyl-3,3,5-trimethylcyclohexan-1-amine is a chemical compound with the molecular formula C₁₁H₂₃N. It is a cyclohexane derivative with an ethyl group and three methyl groups attached to the cyclohexane ring, along with an amine group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine typically involves the alkylation of 3,3,5-trimethylcyclohexanone followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents to facilitate the formation of the amine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, carboxylic acids, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3,3,5-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexan-1-amine: A similar compound with a different alkyl group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with an ethyl group and amine functionality.
Uniqueness
1-Ethyl-3,3,5-trimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.
Properties
Molecular Formula |
C11H23N |
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Molecular Weight |
169.31 g/mol |
IUPAC Name |
1-ethyl-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-5-11(12)7-9(2)6-10(3,4)8-11/h9H,5-8,12H2,1-4H3 |
InChI Key |
KJGSWJCGDJBBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)C)C)N |
Origin of Product |
United States |
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